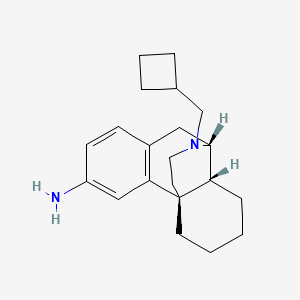
3-Aminobutorphan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MCL-182 is a synthetic organic compound known for its role as an inhibitor of the protein tyrosine phosphatases PTPN1 and PTPN2. These enzymes are involved in various cellular processes, including cell growth and differentiation. MCL-182 has shown potential in promoting immune-dependent anti-tumor effects, making it a compound of interest in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MCL-182 involves multiple steps, including the coupling of specific chemical groups under controlled conditions. One common method involves the use of acylsulfonamides, which are prepared through direct coupling to indole-2-carboxylic acids. The reaction typically requires a solvent like dichloromethane and reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of MCL-182 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and mass spectrometry is employed for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
MCL-182 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
Applications De Recherche Scientifique
MCL-182 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit protein tyrosine phosphatases and promote anti-tumor effects.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
MCL-182 exerts its effects by inhibiting the activity of protein tyrosine phosphatases PTPN1 and PTPN2. These enzymes play a critical role in dephosphorylating tyrosine residues on proteins, which is essential for regulating various cellular functions. By inhibiting these enzymes, MCL-182 disrupts normal cellular signaling, leading to altered cell growth and differentiation. This mechanism is particularly relevant in cancer cells, where the inhibition of PTPN1 and PTPN2 can promote apoptosis and reduce tumor growth .
Comparaison Avec Des Composés Similaires
MCL-182 is structurally related to other protein tyrosine phosphatase inhibitors, such as ABBV-CLS-484. it has unique properties that make it distinct:
Specificity: MCL-182 specifically targets PTPN1 and PTPN2, whereas other inhibitors may have broader activity.
Potency: It has shown higher potency in promoting immune-dependent anti-tumor effects compared to similar compounds.
Molecular Structure: The unique arrangement of functional groups in MCL-182 contributes to its specific binding affinity and inhibitory activity
Similar compounds include:
- ABBV-CLS-484
- Compound 26
- Venetoclax (for comparison in terms of mechanism of action) .
Propriétés
Formule moléculaire |
C21H30N2 |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C21H30N2/c22-17-8-7-16-12-20-18-6-1-2-9-21(18,19(16)13-17)10-11-23(20)14-15-4-3-5-15/h7-8,13,15,18,20H,1-6,9-12,14,22H2/t18-,20+,21+/m0/s1 |
Clé InChI |
HXKMQQLYEGWJQB-CEWLAPEOSA-N |
SMILES isomérique |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)N)CC5CCC5 |
SMILES canonique |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)N)CC5CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


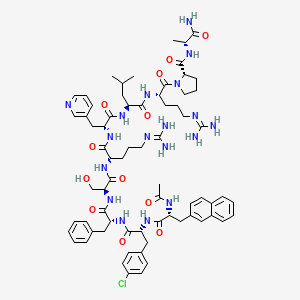

![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)
![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)

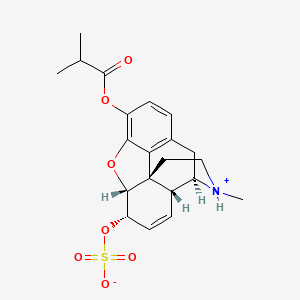
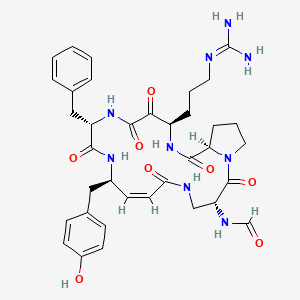
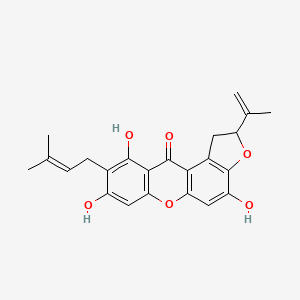
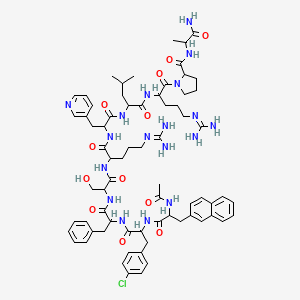
![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate](/img/structure/B10850317.png)
![(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine](/img/structure/B10850322.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850337.png)
